3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane
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Overview
Description
3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane is a synthetic organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles. This compound features a 4-chlorophenyl group, a 3,5-dimethyl-1H-pyrazole moiety, and an azepane ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines.
Attachment of the 4-chlorophenyl group: Through electrophilic aromatic substitution or coupling reactions.
Formation of the azepane ring: Via cyclization reactions involving nitrogen-containing precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the azepane nitrogen.
Reduction: Reduction reactions could target the carbonyl group or the aromatic ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring or pyrazole moiety.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidine: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane.
3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)morpholine: Featuring a morpholine ring.
Uniqueness
The seven-membered azepane ring in 3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane may confer unique steric and electronic properties, potentially leading to different biological activities or chemical reactivity compared to its six-membered counterparts.
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-12-17(13(2)21-20-12)18(23)22-10-4-3-5-15(11-22)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUNMHGRRWCRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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